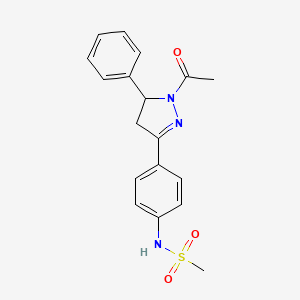

![molecular formula C12H15ClFNO B2931730 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 475152-26-2](/img/structure/B2931730.png)

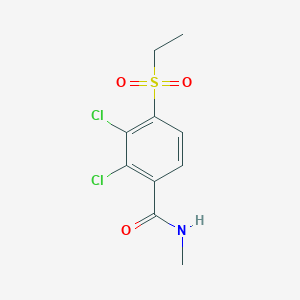

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development. In

科学的研究の応用

Sigma Ligand Affinity and Selectivity

Research on spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds highlights their significance in targeting sigma receptors, which play a crucial role in various neurological processes and disorders. A study found that spiro-piperidines related to 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] demonstrate subnanomolar affinity and preference for the sigma 2 binding site. The study emphasized the importance of the N-substituent in these compounds for achieving high affinity and selectivity towards sigma 2 over sigma 1 receptors. Substituents on the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system primarily affect affinity for sigma 1 sites, whereas modifications to the isobenzofuran moiety can significantly influence both affinity and selectivity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Another line of research has synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. These compounds were generally found to be more potent than chlorpromazine in certain rat models, and less potent than haloperidol, with one compound approaching the potency of haloperidol in a specific test. This highlights their potential utility as neuroleptic agents, potentially offering a new avenue for the treatment of psychiatric disorders (Allen et al., 1978).

Antimicrobial Applications

Further extending the scope of 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives, research into spiro-piperidin-4-ones revealed their potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. One compound demonstrated significant in vitro activity with a minimal inhibitory concentration (MIC) value indicating strong antimycobacterial properties, suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).

特性

IUPAC Name |

6-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSFSYDEPYBZBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(CO2)C=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2931660.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2931661.png)

![Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate](/img/structure/B2931662.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2931667.png)

![4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2931670.png)